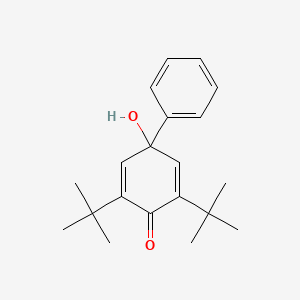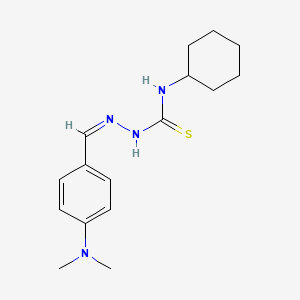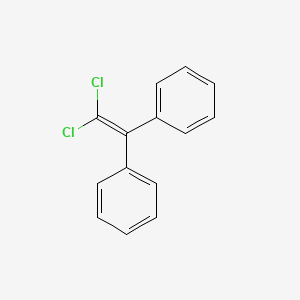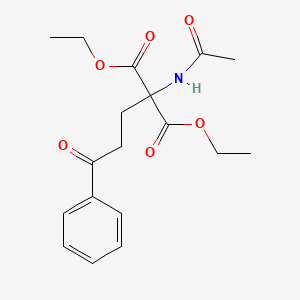
Diethyl 2-acetamido-2-(3-oxo-3-phenylpropyl)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-acetamido-2-(3-oxo-3-phenylpropyl)malonate is a chemical compound with the molecular formula C18H23NO6 and a molecular weight of 349.387 g/mol . This compound is known for its unique structure, which includes an acetamido group, a phenyl group, and a malonate ester. It is used in various scientific research applications due to its versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-acetamido-2-(3-oxo-3-phenylpropyl)malonate typically involves the reaction of diethyl malonate with an appropriate acetamido derivative under controlled conditions. One common method involves the use of phase-transfer catalysis to facilitate the Michael addition reaction . The reaction conditions often include the use of solvents like toluene or dichloromethane, which are favorable due to their lower polarity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-acetamido-2-(3-oxo-3-phenylpropyl)malonate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamido or phenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Toluene, dichloromethane, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Diethyl 2-acetamido-2-(3-oxo-3-phenylpropyl)malonate is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Used in the production of specialty chemicals and pharmaceutical intermediates.
Mecanismo De Acción
The mechanism of action of Diethyl 2-acetamido-2-(3-oxo-3-phenylpropyl)malonate involves its interaction with specific molecular targets and pathways. The acetamido group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The phenyl group may contribute to the compound’s overall stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Diethyl acetamidomalonate: Another derivative of malonic acid, used as a precursor for amino acids and other compounds.
Uniqueness
Diethyl 2-acetamido-2-(3-oxo-3-phenylpropyl)malonate is unique due to its combination of functional groups, which provide a versatile platform for various chemical reactions and applications. Its structure allows for specific interactions that are not possible with simpler malonate derivatives.
Propiedades
Número CAS |
2847-91-8 |
|---|---|
Fórmula molecular |
C18H23NO6 |
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
diethyl 2-acetamido-2-(3-oxo-3-phenylpropyl)propanedioate |
InChI |
InChI=1S/C18H23NO6/c1-4-24-16(22)18(19-13(3)20,17(23)25-5-2)12-11-15(21)14-9-7-6-8-10-14/h6-10H,4-5,11-12H2,1-3H3,(H,19,20) |
Clave InChI |
QCAAZZVXOAEGNF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CCC(=O)C1=CC=CC=C1)(C(=O)OCC)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(1-Azepanyl)ethoxy]guanidine, sulfate](/img/structure/B11943640.png)
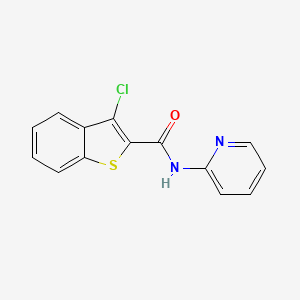
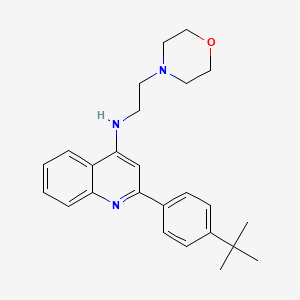
![7,7-Dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane](/img/structure/B11943649.png)
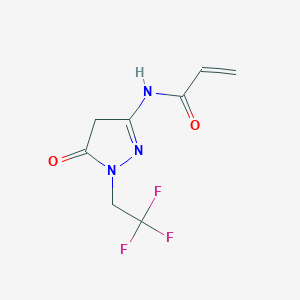
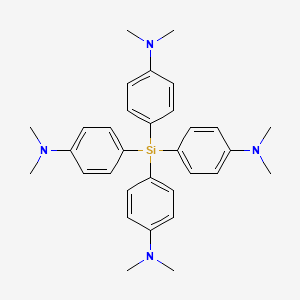
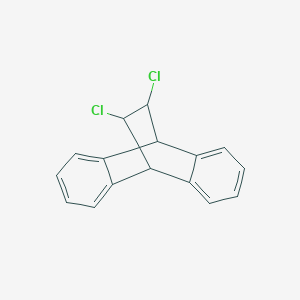
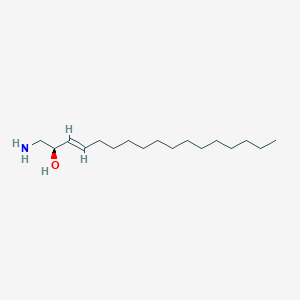
![2-[Dibromo(nitro)methyl]-3-methylpyridine](/img/structure/B11943687.png)

